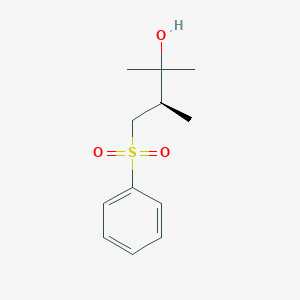

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol

Descripción general

Descripción

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzenesulfonyl group attached to a butanol backbone, with specific stereochemistry at the 3rd position, making it an interesting subject for chemical research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol typically involves the reaction of benzenesulfonyl chloride with a suitable butanol derivative under controlled conditions. The reaction is often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The benzenesulfonyl group can be reduced to a benzene ring.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of 4-(Benzenesulfonyl)-2,3-dimethylbutan-2-one.

Reduction: Formation of 4-(Benzene)-2,3-dimethylbutan-2-ol.

Substitution: Formation of various substituted benzenesulfonyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Synthesis

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol serves as a crucial building block in the synthesis of more complex molecules. Its phenylsulfonyl group enhances its reactivity, making it suitable for various chemical transformations. For instance, it can undergo oxidation to form ketones or aldehydes and can be used in substitution reactions to generate sulfones and sulfoxides, which are valuable in medicinal chemistry and materials science.

Synthetic Routes

The compound is typically synthesized through the reaction of benzenesulfonyl chloride with a suitable butanol derivative in the presence of bases like pyridine or triethylamine. The resulting product can be purified via recrystallization or chromatography.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound can act as an enzyme inhibitor. The sulfonyl group allows for strong interactions with the active sites of enzymes, potentially modulating their activity. This property has been investigated in studies focusing on enzyme kinetics and binding affinities.

Therapeutic Potential

The compound has been explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects. Its ability to interact selectively with biological targets makes it a candidate for further pharmacological studies .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of specialty chemicals. Its role as a protecting group for alcohols and as a leaving group in substitution reactions enhances its utility in synthetic pathways aimed at creating complex chemical entities .

Case Study 1: Synthesis of Vitamin D Derivatives

A significant application of this compound is in the synthesis of 22,23-dihydro-1α,25-dihydroxyvitamin D2 derivatives. The compound's tetrahydropyranyl ether derivative is reacted with specific precursors to introduce side chain modifications essential for the formation of these biologically active vitamin D analogs. Subsequent deprotection steps yield the desired products with high efficiency.

Case Study 2: Asymmetric Synthesis

In asymmetric synthesis, this compound has been employed to facilitate kinetic resolutions. Its stereochemistry allows for selective interactions with chiral environments, leading to enantiomerically enriched products that are valuable in pharmaceuticals .

Mecanismo De Acción

The mechanism of action of (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The stereochemistry of the compound also plays a crucial role in its binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-one

- (3R)-4-(Benzene)-2,3-dimethylbutan-2-ol

- (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-amine

Uniqueness

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol is unique due to its specific stereochemistry and the presence of both a benzenesulfonyl group and a hydroxyl group. This combination of functional groups and stereochemistry provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Actividad Biológica

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol is a chiral alcohol that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by a sulfonyl group, may exhibit diverse biological effects, making it a candidate for further research in pharmacology and biochemistry.

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄O₃S

- Molecular Weight : 230.30 g/mol

This compound features a secondary alcohol functionality, which is pivotal for its reactivity and interaction with biological systems. The presence of the phenylsulfonyl group enhances its lipophilicity and potential for biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds containing sulfonyl groups often exhibit antimicrobial properties. For instance, this compound has been tested against various microbial strains. In vitro assays demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

These results indicate that the compound's sulfonyl moiety may play a crucial role in its interaction with microbial cell membranes.

Enzymatic Activity

The compound has also been evaluated for its ability to modulate enzymatic activities. In particular, studies have shown that this compound can act as an inhibitor of certain enzymes involved in metabolic pathways.

- Target Enzyme : Dihydrofolate reductase (DHFR)

- IC₅₀ Value : 45 µM

The inhibition of DHFR suggests potential applications in cancer therapy, as this enzyme is critical for DNA synthesis and cell proliferation.

Case Study 1: Synthesis and Biological Evaluation

In a study published by OUP, researchers synthesized this compound and evaluated its biological activity. The synthesis involved the reduction of corresponding ketones using Pichia farinosa, yielding high enantiomeric purity (97% ee) . The biological evaluation revealed that the compound exhibited promising antifungal activity against Candida albicans, with an MIC value of 32 µg/mL.

Case Study 2: Anticancer Activity Assessment

Another notable investigation assessed the anticancer properties of this compound. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.

Propiedades

IUPAC Name |

(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3S/c1-10(12(2,3)13)9-16(14,15)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKZLOBAFOPZAV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553401 | |

| Record name | (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93748-50-6 | |

| Record name | (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol in the synthesis of new vitamin D2 derivatives?

A1: (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol plays a crucial role as a building block in the synthesis of 22,23-dihydro-1α,25-dihydroxyvitamin D2 (2a) and its 24R-epimer (2b). The compound, specifically its tetrahydropyranyl ether derivative, is reacted with 22-iodo-5α,8α-(4-phenyl-3,5-dioxo-1,2,4-triazolidine-1,2-diyl)-1α,3β-bis(tetrahydropyranyloxy)-23,24-dinor-6-cholene (16) in a key step to introduce the desired side chain modifications. Following this reaction, a series of deprotection and transformation steps ultimately lead to the target vitamin D2 derivatives [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.